
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromophenyl and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-chlorobenzoyl chloride under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole exhibits notable biological activity. Preliminary studies have shown its potential as an antimicrobial agent and as a candidate for anticancer therapies. It has been observed to induce apoptosis in cancer cell lines by modulating caspase activity, which is essential for programmed cell death. The compound's ability to interact with specific enzymes and receptors enhances its therapeutic potential, making it a valuable subject for further pharmacological studies.
Mechanism of Action
The mechanism of action involves the compound's interaction with biological targets such as enzymes or receptors. The presence of halogen atoms (bromine and chlorine) improves binding affinity due to halogen bonding effects, which can significantly alter enzymatic activity and cellular signaling pathways. This characteristic underlines the importance of structural features in the design of new therapeutic agents.
Agrochemical Applications
Pesticides and Herbicides
The structural properties of this compound make it suitable for development as a pesticide or herbicide. The compound's reactivity can be tailored to interact with specific biological systems in pests or weeds, offering a targeted approach to pest management. Research into nitrogen-containing heterocycles has highlighted their potential in agrochemical applications due to their biological activities .
Materials Science
Electronic Properties
The unique electronic properties of this compound contribute to its applications in materials science. Its ability to form stable complexes with metals can be exploited in the development of new materials with enhanced conductivity or catalytic properties. The compound's structural stability under various conditions makes it an attractive candidate for use in electronic devices or sensors.
Table 1: Summary of Biological Activities
Table 2: Structural Comparisons with Related Compounds
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-fluorophenyl)-4-chloro-1H-pyrazole
- 3,5-bis(4-methylphenyl)-4-chloro-1H-pyrazole
- 3,5-bis(4-methoxyphenyl)-4-chloro-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is unique due to the presence of bromine atoms, which can participate in specific chemical reactions, such as cross-coupling, that are not as readily accessible with other halogens.
Biological Activity
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its significant biological activities. Its unique molecular structure, characterized by two bromine-substituted phenyl groups and a chlorine atom at the 4-position of the pyrazole ring, suggests potential therapeutic applications across various medical fields.
- Molecular Formula: C23H17Br2ClN2
- Molecular Weight: Approximately 516.7 g/mol
- Structure: The compound's structure enhances its electronic properties and reactivity, making it suitable for interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The halogen atoms and the pyrazole ring facilitate binding, potentially inhibiting enzymatic activity or altering receptor functions. This interaction is crucial for its therapeutic effects, particularly in anti-inflammatory and anticancer applications.
Anticancer Properties
Research has indicated that compounds containing the pyrazole scaffold exhibit notable anticancer activities. This compound has been evaluated for its efficacy against various cancer cell lines. Key findings include:
- Inhibition of Proliferation: The compound demonstrated significant antiproliferative effects in vitro against multiple cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Mechanism of Action: It is believed to inhibit specific molecular targets involved in cancer pathways, which disrupts cellular proliferation and induces apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory potential. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses suggests that this compound could be a candidate for treating inflammatory diseases.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial property could be leveraged in developing new antibiotics or treatments for infectious diseases .
Case Studies and Research Findings
Properties
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCORJOGONKPSMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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